L-Carnitine tartrate

説明

特性

CAS番号 |

36687-82-8 |

|---|---|

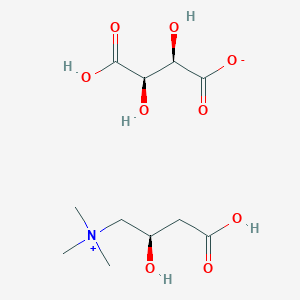

分子式 |

C18H36N2O12 |

分子量 |

472.5 g/mol |

IUPAC名 |

bis([(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium);(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/2C7H15NO3.C4H6O6/c2*1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h2*6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*6-;1-,2-/m111/s1 |

InChIキー |

GADIJPCDIWZEMB-BTNVMJJCSA-N |

異性体SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O.C[N+](C)(C)C[C@@H](CC(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |

正規SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L-Carnitine tartrate; L-Carnitine L-tartrate; Carnipure tartrate; |

製品の起源 |

United States |

Foundational & Exploratory

L-Carnitine tartrate mechanism of action in skeletal muscle

An In-depth Technical Guide on the Core Mechanism of Action of L-Carnitine L-Tartrate in Skeletal Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Carnitine is a quaternary amine, synthesized from lysine (B10760008) and methionine, that is crucial for cellular energy metabolism.[1] While abundant in red meat, supplemental forms are utilized to investigate its ergogenic and therapeutic properties.[1] The tartrate salt of L-Carnitine (L-Carnitine L-Tartrate, LCLT) is a highly bioavailable form commonly used in clinical studies due to its stability and rapid absorption rate.[2][3] Its primary mechanism of action in skeletal muscle revolves around the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][4] However, emerging research reveals a more complex role, including the modulation of androgen receptor expression, attenuation of oxidative stress, and regulation of gene expression related to fuel metabolism. This document provides a comprehensive overview of these core mechanisms, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism: Mitochondrial Fatty Acid Transport

The foundational role of L-Carnitine is to facilitate the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, a critical and rate-limiting step in fatty acid oxidation (FAO).[5][6][7] This process, known as the carnitine shuttle, is indispensable as the inner mitochondrial membrane is impermeable to LCFAs and their CoA-esters.[5][7]

The shuttle involves three key enzymatic and transport proteins:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl-CoA to acylcarnitine.[5][7] There are two primary isoforms relevant to this context: CPT1A (liver isoform) and CPT1B (muscle isoform).[5][8]

-

Carnitine-Acylcarnitine Translocase (CACT): This inner mitochondrial membrane protein transports the newly formed acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.[5]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, converting acylcarnitine back to acyl-CoA and freeing carnitine to be shuttled back to the cytosol by CACT.[5]

The regenerated acyl-CoA in the matrix is now available for β-oxidation, generating acetyl-CoA, FADH₂, and NADH for ATP production via the Krebs cycle and oxidative phosphorylation.[3]

References

- 1. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prosource.net [prosource.net]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. examine.com [examine.com]

- 5. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]

- 6. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 8. The Carnitine Palmitoyl Transferase (CPT) System and Possible Relevance for Neuropsychiatric and Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Carnitine L-Tartrate: A Biochemical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Biochemical Properties of L-Carnitine L-Tartrate

Abstract

L-Carnitine L-Tartrate (LCLT) is a salt form of L-Carnitine, an amino acid derivative crucial for energy metabolism. This technical guide provides a comprehensive overview of the biochemical properties of LCLT, focusing on its role in cellular energetics, its impact on signaling pathways, and its effects on biomarkers of muscle damage and oxidative stress. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and performance-enhancing potential of LCLT. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Key signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Introduction

L-Carnitine is a conditionally essential nutrient synthesized in the human body from the amino acids lysine (B10760008) and methionine.[1] Its primary and most well-understood function is its indispensable role in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[2][3] L-Carnitine L-Tartrate is a stabilized form of L-Carnitine that is popular in dietary supplements due to its rapid absorption.[4] This guide delves into the core biochemical properties of LCLT, exploring its mechanism of action beyond simple fatty acid transport and highlighting its influence on key physiological processes.

Physicochemical Properties

L-Carnitine L-Tartrate is a white or slightly yellowish powder.[5] It is soluble in water and dilute acids, but insoluble in organic solvents such as ethanol (B145695) and ether.[5]

| Property | Value | Reference |

| Molecular Formula | C11H19NO9 | [5] |

| Molecular Weight | 472.49 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Solubility | Slightly soluble in Methanol, slightly soluble in Water | [6] |

| Melting Point | 176-181°C | [7] |

| Optical Rotation | -10 to -12° (c=1% in H2O) | [7] |

Core Biochemical Functions and Mechanisms of Action

The primary biochemical role of the L-Carnitine moiety in LCLT is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for fatty acid oxidation and energy production.

The Carnitine Shuttle and Fatty Acid Oxidation

The transport of fatty acids into the mitochondria involves a series of enzymatic steps:

-

Activation of Fatty Acids: Long-chain fatty acids are first activated in the cytosol by conversion to fatty acyl-CoA by the enzyme acyl-CoA synthetase.

-

Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from coenzyme A to L-Carnitine, forming acylcarnitine.

-

Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the acyl group from carnitine back to coenzyme A, regenerating acyl-CoA.

-

β-Oxidation: The reformed acyl-CoA is now available to enter the β-oxidation pathway, generating acetyl-CoA, NADH, and FADH2 for ATP production via the citric acid cycle and oxidative phosphorylation.

Attenuation of Exercise-Induced Muscle Damage

Supplementation with LCLT has been shown to reduce markers of exercise-induced muscle damage. This is thought to be due to a combination of factors, including improved blood flow and oxygen delivery to the muscle tissue, as well as a reduction in oxidative stress.[8]

Modulation of Anabolic Hormone Receptors

LCLT supplementation has been demonstrated to upregulate the content of androgen receptors in muscle tissue.[9][10] This may enhance the anabolic effects of testosterone, potentially leading to improved recovery and muscle protein synthesis.[9]

Antioxidant Properties

The tartrate component of LCLT is a potent antioxidant.[11] Furthermore, L-Carnitine itself has been shown to mitigate oxidative stress by reducing the formation of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[6]

Quantitative Data from Clinical Studies

Several clinical trials have investigated the effects of LCLT supplementation on various biochemical markers. The following tables summarize key quantitative findings.

Table 1: Effects of LCLT Supplementation on Markers of Muscle Damage and Oxidative Stress

| Biomarker | Dosage | Duration | Exercise Protocol | Key Finding | Reference |

| Creatine Kinase (CK) | 2 g/day L-Carnitine | 3 weeks | 5 sets of 15-20 squats | Significantly attenuated exercise-induced increase | [8] |

| Myoglobin (Mb) | 2 g/day L-Carnitine | 3 weeks | 5 sets of 15-20 squats | Significantly attenuated exercise-induced increase | [8] |

| Malondialdehyde (MDA) | 2 g/day L-Carnitine | 3 weeks | 5 sets of 15-20 squats | Returned to resting values faster compared to placebo | [8] |

| Muscle Disruption (MRI) | 2 g/day L-Carnitine | 3 weeks | 5 sets of 15-20 squats | Disruption was 41-45% of the placebo area | [8] |

Table 2: Effects of LCLT Supplementation on Hormonal and Receptor Responses

| Biomarker | Dosage | Duration | Key Finding | Reference |

| Androgen Receptor (AR) Content | 2 g/day L-Carnitine | 21 days | Upregulated pre-exercise AR content (12.9 ± 5.9 vs 11.2 ± 4.0 au for placebo) | [9][10] |

| Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) | 2 g/day L-Carnitine | 3 weeks | Significantly increased concentrations prior to and after acute exercise | [12] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the biochemical effects of LCLT.

Protocol for Assessing Muscle Damage and Oxidative Stress (Volek et al.)

-

Study Design: A balanced, crossover, placebo-controlled design.[13]

-

Participants: 10 resistance-trained men.[13]

-

Supplementation: 2 g/day of L-Carnitine (from LCLT) or a placebo for 3 weeks.[13]

-

Exercise Protocol: 5 sets of 15-20 repetitions of squat exercise.[13]

-

Blood Sampling: Fasting morning blood samples were taken on six consecutive days. On the day of the exercise protocol, blood was sampled pre-exercise, and at 0, 15, 30, 120, and 180 minutes post-exercise.[13]

-

Biochemical Analysis:

Protocol for Assessing Hormonal and Receptor Responses (Kraemer et al.)

-

Study Design: A balanced, crossover, placebo-controlled design.[9]

-

Participants: 10 resistance-trained men.[9]

-

Supplementation: 2 g/day of L-Carnitine (from LCLT) or a placebo for 21 days.[9]

-

Procedures:

-

After the supplementation period, a muscle biopsy was taken to determine androgen receptor content.[9]

-

Participants then performed two resistance exercise protocols, one followed by water intake and the other by a feeding solution.[9]

-

Serial blood draws were conducted, and another muscle biopsy was taken 1-hour post-exercise.[9]

-

-

Biochemical Analysis:

Conclusion

L-Carnitine L-Tartrate exhibits a range of biochemical properties that extend beyond its fundamental role in fatty acid metabolism. The available evidence from clinical studies demonstrates its potential to mitigate exercise-induced muscle damage, reduce oxidative stress, and positively modulate the androgen receptor signaling pathway. These findings suggest that LCLT may be a valuable compound for applications in sports nutrition, recovery enhancement, and potentially in clinical settings where muscle wasting or metabolic dysfunction are concerns. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the observed effects and to explore its therapeutic potential in various pathologies. This guide provides a solid foundation of the current scientific understanding of LCLT for professionals in research and drug development.

References

- 1. infisport.com [infisport.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. L-carnitine and resistance excersize upregulate androgen receptor - Other Studies - propeciahelp.com [forum.propeciahelp.com]

- 11. legionathletics.com [legionathletics.com]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

L-Carnitine Tartrate and Mitochondrial Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of L-Carnitine (B1674952) L-Tartrate in the transport of long-chain fatty acids into the mitochondria for β-oxidation. L-Carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, is essential for energy metabolism.[1][2] Its primary function is to act as a carrier for long-chain fatty acids, enabling their translocation from the cytosol across the inner mitochondrial membrane, a critical and rate-limiting step in their oxidation.[3][4] The L-tartrate salt form is commonly used in supplements for its stability. This document details the biochemical pathways, presents quantitative data from supplementation studies, outlines key experimental protocols, and provides visualizations to facilitate a comprehensive understanding of this vital metabolic process.

The Core Mechanism: The Carnitine Shuttle

The transport of long-chain fatty acids into the mitochondrial matrix is accomplished via the carnitine shuttle system. This multi-step process is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated acyl-CoA forms.[5][6] The shuttle involves three key proteins:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoA and L-carnitine into acylcarnitine, releasing Coenzyme A into the cytosol.[3][7] This is the rate-limiting step of fatty acid oxidation.[8]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[9][10][11]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the acyl group from acylcarnitine back to Coenzyme A, regenerating long-chain acyl-CoA within the matrix and releasing free L-carnitine.[12][13] The regenerated acyl-CoA is now available for β-oxidation, while the free carnitine is transported back to the cytosol by CACT to continue the cycle.[14]

Regulation of Mitochondrial Fatty Acid Transport

The regulation of fatty acid oxidation is tightly controlled to meet the cell's energy demands and respond to nutrient availability. The primary regulatory point is the inhibition of CPT1.[15]

-

Malonyl-CoA: This molecule is the first committed intermediate in the synthesis of new fatty acids.[16] In the fed state, when glucose is abundant, the levels of malonyl-CoA rise. Malonyl-CoA is a potent allosteric inhibitor of CPT1, effectively blocking the entry of fatty acids into the mitochondria.[7][16] This prevents a futile cycle where newly synthesized fatty acids are immediately oxidized.

-

Energy State: The overall energy state of the cell also plays a regulatory role. A high NADH/NAD+ ratio or a high acetyl-CoA/CoA ratio can allosterically inhibit enzymes within the β-oxidation pathway itself.[17]

Quantitative Data from L-Carnitine Tartrate Supplementation Studies

Supplementation with this compound (LCLT) has been investigated for its effects on lipid metabolism, exercise recovery, and body composition. The following tables summarize quantitative findings from human clinical trials.

Table 1: Effects of L-Carnitine Supplementation on Body Weight and Composition

| Study Population | Dosage | Duration | Effect on Body Weight | Effect on BMI | Effect on Fat Mass | Reference |

|---|---|---|---|---|---|---|

| Adults (Meta-analysis of 37 RCTs) | Varied | Varied | -1.21 kg (Weighted Mean Difference) | -0.24 kg/m ² (WMD) | -2.08 kg (WMD) | [18] |

| 1,239 people with type 2 diabetes | 2 g/day | ≥ 2 weeks | Promoted weight loss | Not specified | Not specified | [19] |

| Adults (Dose-response analysis) | 2 g/day | Varied | Maximum effect observed at this dose | N/A | N/A |[18] |

Table 2: Effects of this compound on Lipid Metabolism and Exercise Performance

| Study Population | Dosage | Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| Elite male wrestlers | 3 g (acute) | Single dose | Significant increase in lipid metabolism, VO2 max, and distance run. | [20] |

| Healthy non-athlete men | 3 g/day | 3 weeks | No significant differences in plasma free fatty acid or triglyceride concentrations. | [21] |

| Men and Women | 2 g/day | 5 weeks | Significantly lower C-reactive protein (CRP) levels, suggesting improved recovery. |[22] |

Experimental Protocols for Researchers

Accurate measurement of fatty acid oxidation and the activity of carnitine shuttle enzymes is fundamental for research in this field. Below are outlines of standard experimental protocols.

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from [¹⁴C]- or [³H]-palmitate.[23]

A. Materials

-

Cultured cells (e.g., myotubes, hepatocytes) or isolated mitochondria.

-

Radiolabeled fatty acid: [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

L-Carnitine and Coenzyme A.

-

Perchloric acid (PCA).

-

Scintillation fluid and counter.

B. Protocol Steps

-

Substrate Preparation: Prepare a BSA-conjugated solution of the radiolabeled palmitate mixed with unlabeled ("cold") palmitate to achieve the desired specific activity and final concentration.[24] This is critical for ensuring the fatty acid is soluble in the aqueous assay medium.

-

Cell/Mitochondria Preparation:

-

For cultured cells: Plate cells in multi-well plates and allow them to adhere. Prior to the assay, wash cells and incubate in a serum-free medium.

-

For isolated mitochondria: Isolate mitochondria from tissue homogenates via differential centrifugation. Determine protein concentration for normalization.[25]

-

-

Initiation of Reaction: Add the radiolabeled palmitate-BSA substrate mixture (containing L-carnitine and other cofactors) to the cells or mitochondria to start the reaction.[26] Incubate at 37°C for a defined period (e.g., 30-120 minutes).

-

Termination of Reaction: Stop the oxidation process by adding a strong acid, such as perchloric acid. This precipitates proteins and lipids, leaving the smaller, water-soluble metabolic products (ASMs) in the supernatant.[23]

-

Separation and Quantification: Centrifuge the samples to pellet the precipitate. Transfer an aliquot of the supernatant (containing the radiolabeled ASMs) to a scintillation vial.[27]

-

Radioactivity Measurement: Add scintillation cocktail to the vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[24]

-

Data Analysis: Normalize the CPM values to the protein concentration and the incubation time. Calculate the rate of fatty acid oxidation (e.g., nmol of palmitate oxidized per mg of protein per hour).[26]

This protocol measures the enzymatic activity of CPT I and CPT II by quantifying the formation of radiolabeled acylcarnitine from L-[³H]carnitine and a fatty acyl-CoA substrate.[26]

A. Materials

-

Isolated mitochondria or tissue homogenates.

-

L-[methyl-³H]carnitine.

-

Palmitoyl-CoA (or other long-chain acyl-CoA).

-

Malonyl-CoA (for CPT I inhibition).

-

Assay buffer.

-

Butanol or other organic solvent for extraction.

-

Scintillation fluid and counter.

B. Protocol Steps

-

Sample Preparation: Prepare isolated mitochondria or tissue homogenates. Determine protein concentration.

-

Reaction Setup: Prepare two sets of reaction tubes for each sample.

-

Enzymatic Reaction: Initiate the reaction by adding the palmitoyl-CoA substrate to all tubes. Incubate at 37°C for a defined period (e.g., 5-15 minutes).

-

Termination and Extraction: Stop the reaction by adding acid. Extract the radiolabeled palmitoylcarnitine (B157527) product into an organic phase (e.g., butanol), leaving the unreacted L-[³H]carnitine in the aqueous phase.

-

Quantification: Take an aliquot of the organic phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity.

-

Data Analysis:

Conclusion

This compound is a central player in cellular energy metabolism, serving as the indispensable carrier molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The carnitine shuttle, a precisely regulated system involving CPT1, CACT, and CPT2, ensures that fatty acid oxidation rates are matched to the cell's metabolic state. For researchers and drug development professionals, a thorough understanding of this pathway and the methods to accurately quantify its activity is crucial for investigating metabolic disorders such as obesity and diabetes, as well as for developing therapeutic strategies that target fatty acid metabolism.

References

- 1. Carnitine - Wikipedia [en.wikipedia.org]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 4. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 8. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 10. Carnitine-acylcarnitine translocase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 11. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 13. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta oxidation - Wikipedia [en.wikipedia.org]

- 15. microbenotes.com [microbenotes.com]

- 16. letstalkacademy.com [letstalkacademy.com]

- 17. aocs.org [aocs.org]

- 18. Effects of l-carnitine supplementation on weight loss and body composition: A systematic review and meta-analysis of 37 randomized controlled clinical trials with dose-response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 28. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. files01.core.ac.uk [files01.core.ac.uk]

The Integral Role of L-Carnitine Tartrate in Cellular Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine (B1674952) and its more bioavailable salt form, L-Carnitine L-Tartrate (LCLT), are pivotal molecules in cellular energy metabolism. This technical guide provides an in-depth examination of the core mechanisms by which L-Carnitine Tartrate influences cellular energy production, with a primary focus on its indispensable role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This document synthesizes quantitative data from key clinical and preclinical studies, details the experimental protocols utilized to generate this data, and provides visual representations of the associated biochemical and signaling pathways. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic and performance-enhancing potential of this compound.

Core Mechanism of Action: The Carnitine Shuttle

The primary and most well-established role of L-Carnitine is its function as an essential cofactor in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle.[1][2] This transport is a rate-limiting step in fatty acid oxidation.[1] L-Carnitine L-Tartrate (LCLT) is a stabilized form of L-Carnitine that offers enhanced bioavailability, allowing for more effective elevation of carnitine levels in tissues.[3]

The carnitine shuttle involves a series of enzymatic steps:

-

Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated by the enzyme acyl-CoA synthetase, forming long-chain fatty acyl-CoAs.[2]

-

Formation of Acylcarnitine: The fatty acyl-CoA is then esterified to L-Carnitine by carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. This reaction forms acylcarnitine and releases coenzyme A (CoA).[4][5]

-

Translocation into the Mitochondrial Matrix: The resulting acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule.[1][6]

-

Reformation of Acyl-CoA and β-oxidation: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back into fatty acyl-CoA and free L-Carnitine.[4][5] The regenerated fatty acyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.[1] The free L-Carnitine is transported back to the cytosol to continue the shuttle process.

Quantitative Impact of this compound on Cellular Energy Metabolism

Supplementation with L-Carnitine and LCLT has been shown to quantitatively impact various parameters of cellular energy metabolism. The following tables summarize key findings from clinical trials.

| Parameter | Study Population | Dosage | Duration | Key Finding | Reference |

| Total Fatty Acid Oxidation Rate | Adults with Primary Carnitine Deficiency | L-Carnitine (dose not specified) | 4 days | Increased from 8.5 to 12.3 µmol/kg/min during exercise. | [3] |

| Palmitate Oxidation Rate | Adults with Primary Carnitine Deficiency | L-Carnitine (dose not specified) | 4 days | Increased from 144 to 204 µmol/kg/min during exercise. | [3] |

| Fat Utilization Efficiency | Not specified | L-Carnitine (dose not specified) | Not specified | Improved by 27%. | [1][7] |

| Muscle Glycogen (B147801) Utilization | Healthy male volunteers | 2 g LCLT + 80 g carbohydrate, twice daily | 24 weeks | Utilized 55% less muscle glycogen during low-intensity exercise compared to control. | [8] |

| Work Output | Healthy male volunteers | 2 g LCLT + 80 g carbohydrate, twice daily | 24 weeks | Increased by 11% from baseline in a performance trial. | [8] |

Table 1: Effects of L-Carnitine/LCLT on Fatty Acid Metabolism and Performance.

| Parameter | Study Population | Dosage | Duration | Key Finding | Reference |

| Pyruvate Dehydrogenase Complex (PDC) Activation | Healthy male volunteers | 2 g LCLT + 80 g carbohydrate, twice daily | 24 weeks | 31% less activation during low-intensity exercise; 38% higher activation during high-intensity exercise. | [8] |

| Muscle Lactate Content | Healthy male volunteers | 2 g LCLT + 80 g carbohydrate, twice daily | 24 weeks | 44% lower during high-intensity exercise compared to control. | [8] |

| Muscle Oxygenation | Resistance-trained men | 2 g LCLT per day | 23 days | Reduced muscle oxygenation during and after resistance exercise, suggesting enhanced oxygen consumption. | [9][10] |

| Plasma Malondialdehyde (Marker of membrane damage) | Resistance-trained men | 2 g LCLT per day | 23 days | Attenuated increase despite reduced muscle oxygenation. | [9] |

| Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) | Recreationally weight-trained men | 2 g LCLT per day | 3 weeks | Significantly increased concentrations at baseline and post-exercise. | [11] |

Table 2: Effects of LCLT on Muscle Metabolism and Recovery Markers.

Modulation of Key Signaling Pathways

Beyond its direct role in fatty acid transport, L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), influence key signaling pathways that regulate mitochondrial biogenesis and function.

PGC-1α/PGC-1β-Dependent Mitochondrial Biogenesis

Studies in aged rats have demonstrated that ALCAR supplementation can activate the peroxisome proliferator-activated receptor-γ coactivator (PGC-1) signaling cascade.[12][13] PGC-1α and PGC-1β are master regulators of mitochondrial biogenesis. Their activation leads to the increased expression of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM), which in turn promote the synthesis of new mitochondria.[12][13]

AMPK Signaling Pathway

The relationship between L-Carnitine and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is complex. Some evidence suggests that AMPK activation may inhibit the uptake of L-Carnitine into skeletal muscle cells.[14][15] Conversely, other studies propose that L-Carnitine, by enhancing fatty acid β-oxidation, can influence AMPK signaling.[16] L-carnitine has also been shown to protect against cellular damage via the AMPK/SIRT1/TGF-1ß pathway.[2] Further research is required to fully elucidate this interplay.

Experimental Protocols

Measurement of Fatty Acid Oxidation Rate

Principle: This method utilizes stable isotope tracers and indirect calorimetry to quantify whole-body fatty acid oxidation during exercise.

Methodology:

-

Participant Preparation: Subjects undergo a standardized diet and exercise regimen prior to the study.

-

Isotope Infusion: A primed, constant infusion of [U-13C]-palmitate and [6,6-2H2]-glucose is administered intravenously.

-

Exercise Protocol: Subjects perform exercise on a cycle ergometer at a predetermined intensity (e.g., 60% of VO2 max) for a specified duration (e.g., 60 minutes).

-

Gas Exchange Analysis: Expired air is continuously collected and analyzed for O2 and CO2 concentrations to determine the respiratory exchange ratio (RER) via indirect calorimetry.

-

Blood Sampling: Blood samples are drawn at regular intervals to measure plasma concentrations and isotopic enrichment of palmitate and glucose.

-

Data Analysis: Fatty acid oxidation rates are calculated using stoichiometric equations that incorporate the RER and the rate of appearance and disappearance of the infused isotopes.

Carnitine Palmitoyltransferase (CPT) Activity Assay

Principle: This assay measures the activity of CPT I and CPT II by quantifying the rate of formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.

Methodology:

-

Sample Preparation: Mitochondria are isolated from tissue homogenates (e.g., muscle biopsies) by differential centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture: A reaction buffer containing KCl, Tris-HCl, and EGTA is prepared.

-

Assay Procedure:

-

The mitochondrial preparation is added to the reaction buffer.

-

The reaction is initiated by the addition of palmitoyl-CoA and L-[3H]carnitine.

-

The mixture is incubated at 37°C for a defined period (e.g., 5-15 minutes).

-

The reaction is stopped by the addition of perchloric acid.

-

-

Extraction and Quantification:

-

Radiolabeled palmitoylcarnitine is extracted using n-butanol.

-

The radioactivity in the butanol phase is measured using a scintillation counter.

-

-

Data Analysis: CPT activity is calculated as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.

Measurement of Cellular Respiration using Seahorse XF Analyzer

Principle: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial function.

Methodology:

-

Cell Culture: Cells are seeded in a Seahorse XF microplate and allowed to adhere.

-

This compound Treatment: Cells are treated with the desired concentration of LCLT for a specified duration.

-

Assay Medium: The cell culture medium is replaced with a specialized assay medium.

-

Seahorse XF Analysis: The microplate is placed in the Seahorse XF Analyzer. A baseline measurement of OCR and ECAR is taken.

-

Mitochondrial Stress Test: A series of mitochondrial inhibitors are sequentially injected to assess different parameters of mitochondrial respiration:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Quantification of Acyl-CoA and Acylcarnitine Esters by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the separation and quantification of various acyl-CoA and acylcarnitine species.

Methodology:

-

Sample Preparation: Plasma or tissue samples are deproteinized, and the analytes are extracted.

-

Derivatization (for some methods): Acylcarnitines may be derivatized to improve their chromatographic and mass spectrometric properties.

-

LC Separation: The extracted sample is injected into a liquid chromatograph, where the different acyl-CoA and acylcarnitine species are separated based on their physicochemical properties on a chromatographic column.

-

MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing a high degree of specificity for quantification.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

This compound plays a fundamental and multifaceted role in cellular energy production. Its primary function in facilitating the transport of long-chain fatty acids into the mitochondria is critical for β-oxidation and subsequent ATP generation. Quantitative data from human studies demonstrate that LCLT supplementation can significantly impact fatty acid metabolism, muscle glycogen utilization, and exercise performance. Furthermore, emerging evidence suggests that L-Carnitine and its derivatives can modulate key signaling pathways involved in mitochondrial biogenesis and cellular stress responses. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound's mechanisms of action and its potential applications in clinical and performance settings. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the metabolic benefits of this important molecule.

References

- 1. lumvc.louisiana.gov [lumvc.louisiana.gov]

- 2. L-carnitine protects the lung from radiation-induced damage in rats via the AMPK/SIRT1/TGF-1ß pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyruvate Dehydrogenase Complex: Metabolic Link to Ischemic Brain Injury and Target of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. education.aaaai.org [education.aaaai.org]

- 8. Chronic oral ingestion of L-carnitine and carbohydrate increases muscle carnitine content and alters muscle fuel metabolism during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of L-carnitine L-tartrate supplementation on muscle oxygenation responses to resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. infisport.com [infisport.com]

- 12. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

L-Carnitine tartrate's effect on gene expression

An In-depth Technical Guide to the Effects of L-Carnitine Tartrate on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, a conditionally essential nutrient, plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Emerging research has unveiled its capacity to modulate gene expression across various tissues and cell types, influencing pathways related to lipid metabolism, inflammation, oxidative stress, apoptosis, and cellular proliferation. This technical guide synthesizes current findings on the nutrigenomic effects of L-carnitine and its tartrate salt, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Modulation of Gene Expression in Lipid Metabolism

L-carnitine supplementation has been shown to significantly alter the expression of genes central to fatty acid transport and oxidation. This modulation is fundamental to its role in improving lipid profiles and preventing fat accumulation.

Quantitative Data on Lipid Metabolism Gene Expression

| Gene | Model/Cell Type | L-Carnitine Dose & Duration | Fold Change / Effect |

| CPT1A | Human (Middle-aged, untrained) | 2 g/day L-carnitine-L-tartrate for 3 months | 8-fold increase in mRNA abundance[1] |

| CPT1B | Human (Athletes) | Endurance training (6 months) | 5-fold increase in mRNA abundance[1] |

| CPT1B | Human (Middle-aged, untrained) | 2 g/day L-carnitine-L-tartrate for 3 months | 5-fold increase in mRNA abundance[1] |

| CPT2 | Human | 2 g/day L-carnitine-L-tartrate | Up to 10-fold increase in mRNA abundance[1] |

| CRAT | Human (Athletes) | Endurance training (6 months) | 4-fold increase in mRNA abundance[1] |

| OCTN2 (SLC22A5) | Human (Athletes) | Endurance training (6 months) | 6-fold increase in mRNA abundance[1] |

| OCTN2 (SLC22A5) | Human (Middle-aged, untrained) | 2 g/day L-carnitine-L-tartrate for 3 months | 7-fold increase in mRNA abundance[1] |

| OCTN1 (SLC22A4) | Albino Wistar Rats | Low and high doses | Upregulated expression[2] |

| OCTN2 (SLC22A5) | Albino Wistar Rats | Low and high doses | Upregulated expression (p=0.0001)[2] |

| PPAR-α | Hepatocytes, Adipocytes, Skeletal Muscle Cells | In vitro supplementation | Significantly upregulated mRNA levels[3] |

| SLC25A20 | Dairy Cows (LPS challenge) | 25 g/day (rumen-protected) | Expression remained stable (prevented upregulation seen in control)[4][5] |

Key Signaling Pathway: PPARα Activation

L-carnitine promotes the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a master regulator of lipid catabolism.[3][6] This nuclear receptor, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CPT1, CPT2, and ACOX1, thereby enhancing fatty acid oxidation.

Impact on Inflammatory and Oxidative Stress Pathways

L-carnitine exhibits potent anti-inflammatory and antioxidant properties by modulating the gene expression of key cytokines and protective enzymes.

Quantitative Data on Inflammation and Oxidative Stress Genes

| Gene / Marker | Model/Cell Type | L-Carnitine Dose & Duration | Fold Change / Effect |

| CCL17 | HaCaT Keratinocytes (LPS-stimulated) | Composition with L-carnitine | Down-regulated by a factor of -2.17 from baseline[7] |

| CXCL6 | HaCaT Keratinocytes (LPS-stimulated) | Composition with L-carnitine | Statistically significant anti-inflammatory activity[7] |

| LTB(4) | HaCaT Keratinocytes (LPS-stimulated) | Composition with L-carnitine | -4.59-fold change (blocked LPS-stimulated up-regulation)[7] |

| IL-1b | DIO Mice | Supplementation | Significantly inhibited mRNA expression |

| IL-8 | DIO Mice | Supplementation | Significantly inhibited mRNA expression |

| Catalase (CAT) | Human Lymphocytes | 50 µmol/l and 250 µmol/l | Significantly reduced gene expression (p=0.001)[8] |

| Catalase (CAT) | MSG-induced Rats | 200 mg/kg L-carnitine | Significantly enhanced expression levels[9] |

| GPx | MSG-induced Rats | 200 mg/kg L-carnitine | Significantly enhanced expression levels[9] |

| SOD | MSG-induced Rats | 200 mg/kg L-carnitine | Significantly enhanced expression levels[9] |

| COX4I1 | Dairy Cows (LPS challenge) | 25 g/day | Downregulated expression[5] |

Note: The paradoxical finding on Catalase (CAT) expression may be context-dependent. In lymphocytes, reduced expression may indicate lower pro-inflammatory activity, while in MSG-induced oxidative stress in rats, enhanced expression signifies a bolstered antioxidant defense.[8][9]

Experimental Protocol: In Vitro Inflammation Assay

Objective: To determine the effect of a composition containing L-carnitine on lipopolysaccharide (LPS)-induced inflammatory gene expression in human keratinocytes. Cell Line: HaCaT (human keratinocyte cell line). Methodology:

-

Cell Culture: HaCaT cells are cultured in standard medium until they reach approximately 80% confluency.

-

Treatment Groups:

-

Untreated Control (Baseline)

-

LPS Stimulation Only (e.g., 100 ng/mL LPS)

-

Test Compound Only (Composition containing L-carnitine)

-

Test Compound Pre-treatment followed by LPS Stimulation

-

-

Incubation: Cells are treated with the test compound or vehicle for a specified period (e.g., 24 hours). Subsequently, LPS is added to the relevant wells for another incubation period (e.g., 6-24 hours) to induce an inflammatory response.

-

RNA Extraction: Total RNA is isolated from all cell groups using a suitable method (e.g., TRIzol reagent).

-

Gene Expression Analysis: The expression of target inflammatory genes (e.g., CCL17, CXCL6) is quantified using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Fold change in gene expression is calculated relative to the untreated control group using the ΔΔCt method.[7]

Role in Apoptosis and Cell Proliferation Gene Regulation

L-carnitine modulates the delicate balance between cell survival and programmed cell death by influencing the expression of key apoptotic and anti-apoptotic genes. It also plays a role in promoting cell proliferation, particularly in stem cells.

Quantitative Data on Apoptosis and Proliferation Genes

| Gene | Model/Cell Type | L-Carnitine Dose & Duration | Fold Change / Effect |

| Bcl-2 (Anti-apoptotic) | MSG-induced Rats | 200 mg/kg L-carnitine | Significantly increased gene expression[9] |

| Bax (Pro-apoptotic) | Formalin-treated Mice | L-carnitine co-treatment | Decreased expression relative to control[10] |

| Caspase-9 (Pro-apoptotic) | MSG-induced Rats | 200 mg/kg L-carnitine | Significantly reduced gene expression[9] |

| hTERT | Human Adipose MSCs (Aged) | 0.2 mM for 48 hours | 89.57-fold increase in mRNA (p<0.0001)[11] |

| IGF-1 | Rat Trophoblast Cells | 10 mM or 50 mM for 12 hours | Higher mRNA expression[12] |

| IGF-1R | Rat Trophoblast Cells | 10 mM or 50 mM for 12 hours | Higher mRNA expression[12] |

| Atrogin-1 (Atrophy-related) | Piglets | Supplemented diet | Significantly down-regulated[13] |

| MuRF1 (Atrophy-related) | Piglets | Supplemented diet | Significantly down-regulated[13] |

Signaling Pathway: Modulation of Apoptosis

L-carnitine promotes cell survival by altering the ratio of pro- and anti-apoptotic gene expression. It upregulates the anti-apoptotic gene Bcl-2 and downregulates the pro-apoptotic genes Bax and Caspase-9. Bcl-2 functions to inhibit the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that leads to apoptosis.

General Experimental Workflow

The investigation of L-carnitine's effect on gene expression typically follows a standardized workflow, applicable across in vitro and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. jpad.com.pk [jpad.com.pk]

- 3. L-carnitine exerts a nutrigenomic effect via direct modulation of nuclear receptor signaling in adipocytes, hepatocytes and SKMC, demonstrating its nutritional impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Inflammatory Gene Expression in Keratinocytes Using a Composition Containing Carnitine, Thioctic Acid and Saw Palmetto Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genapp.ba [genapp.ba]

- 9. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate‐induced rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-carnitine Effectively Induces hTERT Gene Expression of Human Adipose Tissue-derived Mesenchymal Stem Cells Obtained from the Aged Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-carnitine increases cell proliferation and amino acid transporter expression via the activation of insulin-like growth factor I signaling pathway in rat trophoblast cells [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of L-Carnitine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine L-tartrate, a stable salt of L-Carnitine, is a compound of significant interest in preclinical research due to its role in cellular energy metabolism and its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological profile of L-Carnitine L-tartrate in preclinical studies, with a focus on its pharmacokinetics, pharmacodynamics, and toxicology. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key preclinical assessments and visualizations of associated signaling pathways are provided to support further research and development.

Introduction

L-Carnitine is a conditionally essential amino acid derivative that plays a critical role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production.[1][2] L-Carnitine L-tartrate is a salt of L-Carnitine that is favored in supplementation and research due to its improved stability and bioavailability. Preclinical studies have investigated its potential in various areas, including exercise performance and recovery, neuroprotection, and as an antioxidant and anti-inflammatory agent. This document synthesizes the available preclinical data to provide a comprehensive pharmacological profile.

Pharmacokinetics

The preclinical pharmacokinetic profile of L-Carnitine L-tartrate has been primarily investigated in rodent and porcine models. These studies indicate that L-Carnitine L-tartrate is readily absorbed, with the tartrate moiety potentially enhancing the rate of absorption compared to other forms of L-Carnitine.[3]

Absorption

Following oral administration, L-Carnitine L-tartrate is absorbed from the gastrointestinal tract. A study in piglets demonstrated that L-Carnitine L-tartrate administration resulted in a higher plasma-free carnitine Area Under the Curve (AUC) in the initial 3.5 hours compared to other L-Carnitine compounds, suggesting a faster absorption rate.[3]

Distribution, Metabolism, and Excretion

Once absorbed, L-Carnitine is widely distributed to various tissues, with the highest concentrations found in skeletal and cardiac muscle. The primary route of elimination is renal excretion.

Table 1: Preclinical Pharmacokinetic Parameters of L-Carnitine L-Tartrate

| Species | Dose | Cmax | Tmax | AUC (0-32h) | Half-life (t½) | Reference |

| Piglets | 40 mg/kg (oral) | Not Reported | Not Reported | Similar to free L-Carnitine | Not Reported | [3] |

Pharmacodynamics

The pharmacodynamic effects of L-Carnitine L-tartrate are multifaceted, stemming from its central role in fatty acid metabolism and its influence on key cellular signaling pathways.

Mechanism of Action

The primary mechanism of action of L-Carnitine is the facilitation of long-chain fatty acid transport into the mitochondria via the carnitine shuttle. This process is crucial for energy production through β-oxidation.

Effects on Muscle Damage and Recovery

Preclinical and clinical studies have shown that L-Carnitine L-tartrate supplementation can attenuate exercise-induced muscle damage. This is evidenced by reductions in markers such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH).[3][4]

Table 2: Effect of L-Carnitine L-Tartrate on Markers of Muscle Damage in Preclinical Models

| Species | Study Design | Dose | Effect on Creatine Kinase (CK) | Effect on Lactate Dehydrogenase (LDH) | Reference |

| Human | Randomized, double-blind, placebo-controlled | 2 g/day for 5 weeks | Lowered serum CK | Not Reported | [5] |

| Human | Meta-analysis of RCTs | Various | Significantly reduced | Significantly reduced | [4] |

Antioxidant and Anti-inflammatory Effects

L-Carnitine L-tartrate exhibits antioxidant properties by reducing markers of oxidative stress such as malondialdehyde (MDA).[3][6] It also demonstrates anti-inflammatory effects by modulating inflammatory signaling pathways.

Table 3: Effect of L-Carnitine L-Tartrate on Markers of Oxidative Stress and Inflammation

| Species | Study Design | Dose | Effect on Malondialdehyde (MDA) | Effect on Inflammatory Markers | Reference |

| Rats | Chronic and acute exercise | 300 mg/kg diet for 6 weeks | Reduced MDA levels | - | [6][7] |

| Rats | Ischemia-reperfusion | Perfusion with L-carnitine | Lowered MDA concentrations | - | [8] |

Signaling Pathway Modulation

L-Carnitine L-tartrate has been shown to modulate key signaling pathways involved in metabolism, inflammation, and cellular stress responses, including the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

L-Carnitine can activate AMPK, a central regulator of cellular energy homeostasis. This activation leads to a cascade of events that promote catabolic processes to generate ATP.

L-Carnitine has been shown to act as a PPAR agonist, particularly PPARα and PPARγ.[1][7][9][10] This interaction plays a role in regulating lipid metabolism and inflammation.

Toxicology

Preclinical toxicology studies have demonstrated a favorable safety profile for L-Carnitine L-tartrate.

Acute and Subchronic Toxicity

In a 90-day subchronic oral toxicity study in rats, L-Carnitine L-tartrate was administered at dietary concentrations of up to 50,000 ppm. No treatment-related adverse effects on mortality, clinical signs, body weight, food consumption, ophthalmology, hematology, clinical biochemistry, organ weights, or gross and microscopic pathology were observed. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50,000 ppm, corresponding to an average daily intake of 4,365 mg/kg body weight/day for males and 4,935 mg/kg body weight/day for females.

Genotoxicity

L-Carnitine L-tartrate was not mutagenic in the Ames test and did not induce chromosomal aberrations in vitro in human lymphocytes.

Table 4: Summary of Preclinical Toxicology Studies of L-Carnitine L-Tartrate

| Study Type | Species | Doses/Concentrations | Key Findings | Reference |

| 90-Day Subchronic Oral Toxicity | Rat | 0, 2,500, 12,500, 50,000 ppm in diet | NOAEL: 50,000 ppm. No treatment-related adverse effects. | Not available in search results |

| Ames Test | S. typhimurium | Up to 5,000 µ g/plate | Non-mutagenic | Not available in search results |

| Chromosomal Aberration Test | Human Lymphocytes | Not specified | No induction of chromosomal aberrations | Not available in search results |

Experimental Protocols

This section provides an overview of methodologies for key preclinical experiments.

Measurement of Muscle Damage Markers

Objective: To quantify the levels of creatine kinase (CK) and lactate dehydrogenase (LDH) in serum as indicators of exercise-induced muscle damage.

Protocol:

-

Animal Model: Wistar rats subjected to an exercise protocol (e.g., downhill running) to induce muscle damage.

-

Sample Collection: Blood samples are collected at baseline and at various time points post-exercise (e.g., 24, 48, 72 hours). Serum is separated by centrifugation.

-

Assay: Serum CK and LDH levels are measured using commercially available colorimetric or ELISA kits according to the manufacturer's instructions.

-

Creatine Kinase (CK) Assay: The assay typically involves a coupled enzyme reaction where the rate of NADPH formation is proportional to the CK activity and is measured spectrophotometrically at 340 nm.

-

Lactate Dehydrogenase (LDH) Assay: The assay measures the reduction of NAD+ to NADH, which is detected at 340 nm, and is proportional to LDH activity.

-

Western Blot Analysis for Phosphorylated AMPK (p-AMPK)

Objective: To determine the activation of AMPK in tissue samples by measuring the level of phosphorylated AMPK at Threonine 172.

Protocol:

-

Tissue Homogenization: Skeletal muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: The membrane is stripped and re-probed with an antibody for total AMPK to normalize the p-AMPK signal.

Measurement of Malondialdehyde (MDA)

Objective: To quantify the level of MDA, a marker of lipid peroxidation, in tissue homogenates.

Protocol:

-

Tissue Homogenization: Liver or other tissues are homogenized in a suitable buffer.

-

Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of TBA and heated. MDA reacts with TBA to form a pink-colored complex.

-

Extraction: The MDA-TBA adduct is extracted with a solvent such as n-butanol.

-

Spectrophotometric Measurement: The absorbance of the extracted complex is measured at approximately 532 nm.

-

Quantification: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[11]

Conclusion

Preclinical studies demonstrate that L-Carnitine L-tartrate possesses a favorable pharmacological profile. It is readily absorbed and exhibits a range of pharmacodynamic effects, including the attenuation of muscle damage, reduction of oxidative stress, and modulation of key metabolic and inflammatory signaling pathways. The toxicological profile is benign, with high doses being well-tolerated in preclinical models. This comprehensive preclinical data supports the continued investigation of L-Carnitine L-tartrate for various therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic profile in different preclinical species and to further detail its molecular mechanisms of action.

References

- 1. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of L-Carnitine Supplementation on Exercise-Induced Muscle Damage: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-carnitine reduces malondialdehyde concentrations in isolated rat hearts in dependence on perfusion conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitigating effect of L-carnitine against atrazine-induced hepatotoxicity: histopathological and biochemical analyses in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

L-Carnitine Tartrate and its Impact on Metabolic Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine, a conditionally essential nutrient, plays a pivotal role in cellular energy metabolism. This technical guide provides a comprehensive overview of L-Carnitine tartrate, a stable and highly bioavailable form of L-Carnitine, and its intricate impact on key metabolic pathways. We delve into its fundamental role in fatty acid oxidation, its influence on glucose metabolism and insulin (B600854) sensitivity, and its modulation of crucial signaling cascades such as the AMP-activated protein kinase (AMPK) pathway. This document synthesizes quantitative data from various studies, details relevant experimental protocols for in-vitro and in-vivo analysis, and provides visual representations of the underlying molecular mechanisms to support further research and drug development endeavors in the metabolic field.

Introduction

L-Carnitine (β-hydroxy-γ-trimethylaminobutyrate) is a quaternary ammonium (B1175870) compound synthesized endogenously from the amino acids lysine (B10760008) and methionine, primarily in the liver and kidneys.[1] It is indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation and subsequent energy production in the form of ATP.[1] this compound is a salt of L-Carnitine that is favored in supplementation due to its stability and rapid absorption. Deficiencies in L-Carnitine can impair fatty acid metabolism, leading to an accumulation of lipids and a range of metabolic disorders. This guide will explore the multifaceted effects of this compound on metabolic regulation at the molecular level.

Core Metabolic Functions of this compound

Fatty Acid Metabolism

The primary and most well-established function of L-Carnitine is its role as an essential cofactor in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is a rate-limiting step in fatty acid oxidation.

The key enzymatic steps are:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-Carnitine, forming acylcarnitine.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter facilitates the movement of acylcarnitine across the inner mitochondrial membrane into the matrix.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitine back to acyl-CoA and freeing L-Carnitine to be shuttled back to the cytoplasm.

By facilitating the entry of fatty acids into the mitochondria, this compound supplementation can enhance fatty acid oxidation, particularly in tissues with high energy demands such as skeletal and cardiac muscle.

Glucose Metabolism and Insulin Sensitivity

Emerging evidence suggests that this compound also plays a significant role in glucose metabolism and the modulation of insulin sensitivity. Its mechanisms of action in this context are multifaceted:

-

Increased Glucose Utilization: By promoting fatty acid oxidation, L-Carnitine can alleviate the accumulation of lipid intermediates that are known to impair insulin signaling pathways, thereby indirectly enhancing glucose uptake and utilization.

-

Modulation of Glycolytic and Gluconeogenic Enzymes: L-Carnitine has been shown to influence the activity of key enzymes involved in glycolysis and gluconeogenesis.

-

Gene Expression Modification: It can alter the expression of genes associated with the insulin-signaling cascade.

This compound and Key Signaling Pathways

This compound exerts its metabolic effects in part by modulating key cellular signaling pathways that act as master regulators of energy homeostasis.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio, indicating a low energy state. L-Carnitine has been shown to activate AMPK, leading to a cascade of downstream effects that promote catabolic processes and inhibit anabolic pathways.

Activated AMPK can:

-

Phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC): This reduces the production of malonyl-CoA, a potent inhibitor of CPT1, thereby relieving the inhibition of fatty acid entry into the mitochondria and promoting their oxidation.

-

Stimulate Glucose Uptake: AMPK can promote the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake into skeletal muscle.

-

Activate Peroxisome Proliferator-Activated Receptor-gamma Coactivator 1-alpha (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and function.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. L-Carnitine can indirectly activate PPARα, a key regulator of fatty acid catabolism, through its activation of AMPK.[2]

Quantitative Data on the Effects of this compound Supplementation

The following tables summarize quantitative findings from selected studies on the impact of this compound supplementation on various metabolic and performance markers.

Table 1: Effects on Anthropometric and Cardiometabolic Markers in Women with Obesity [3][4]

| Parameter | L-Carnitine Monotherapy (8 weeks) | L-Carnitine + Synbiotic (8 weeks) |

| Dosage | 1000 mg/day this compound | 1000 mg/day this compound + Synbiotic |

| Body Weight Change | Significant Reduction | Greater Significant Reduction |

| BMI Change | Significant Reduction | Greater Significant Reduction |

| Waist Circumference Change | Significant Reduction | Greater Significant Reduction |

| Fasting Blood Sugar Change | Significant Reduction | Greater Significant Reduction |

| HOMA-IR Change | Significant Reduction | Greater Significant Reduction |

| HDL-C Change | No Significant Change | Significant Increase |

Table 2: Effects on Exercise Performance and Recovery [5][6]

| Study Parameter | Dosage and Duration | Outcome |

| Exercise Performance | 2 g/day L-Carnitine for 9 weeks | Significant increase in bench press and leg press lifting volume. |

| Anaerobic Power | 2 g/day L-Carnitine for 9 weeks | Significant increase in mean and peak power. |

| Post-Exercise Lactate (B86563) | 2 g/day L-Carnitine for 9 weeks | Significant reduction in post-exercise blood lactate levels. |

| Oxidative Stress | 2 g/day L-Carnitine for 9 weeks | Beneficial changes in total antioxidant capacity. |

| Muscle Damage | 3 g/day this compound for 5 weeks | Lower serum creatine (B1669601) kinase levels compared to placebo. |

| Perceived Recovery | 3 g/day this compound for 5 weeks | Improved perceived recovery and soreness compared to placebo. |

Detailed Experimental Protocols

Quantification of L-Carnitine and Acylcarnitines in Biological Samples

-

Objective: To quantify L-Carnitine in plasma or serum.

-

Sample Preparation:

-

Deproteinize serum/plasma samples.

-

For total carnitine, hydrolyze acylcarnitines under alkaline conditions (e.g., with NaOH).

-

Derivatize carnitine to form a UV-absorbent ester.

-

-

Chromatographic Conditions:

-

Column: SiO2 or a reversed-phase column like Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.).[7]

-

Mobile Phase: A mixture of acetonitrile, citric acid, and triethanolamine, or for reversed-phase, a methanol/aqueous buffer with an ion-pair reagent like 1-nonanesulfonic acid sodium salt.[7][8]

-

Flow Rate: 1.0 mL/min.[7]

-

-

Quantification: Based on a standard curve generated from known concentrations of L-Carnitine.

-

Objective: High-sensitivity quantification of L-Carnitine and a wide range of acylcarnitines.

-

Sample Preparation:

-

Deproteinize plasma or tissue homogenates with methanol.

-

Butylation of acylcarnitines using acidified butanol to improve ionization efficiency.[9]

-

-

LC-MS/MS System:

-

Quantification: Use of deuterated internal standards for accurate quantification.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. L-Carnitine Protects against Carboplatin-Mediated Renal Injury: AMPK- and PPARα-Dependent Inactivation of NFAT3 | PLOS One [journals.plos.org]

- 3. Frontiers | Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial [frontiersin.org]

- 4. Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of nine weeks L-Carnitine supplementation on exercise performance, anaerobic power, and exercise-induced oxidative stress in resistance-trained males - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

The Physiological Impact of L-Carnitine Tartrate: A Technical Guide for Researchers

An in-depth exploration of the biochemical and cellular mechanisms of L-Carnitine L-Tartrate, including its role in metabolic regulation, exercise recovery, and cellular signaling.

This technical guide provides a comprehensive overview of the foundational research on the physiological effects of L-Carnitine L-Tartrate (LCLT). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LCLT's mechanism of action. This document synthesizes key findings on its role in fatty acid metabolism, its impact on exercise-induced muscle damage and recovery, and its influence on critical cellular signaling pathways.

Core Physiological Functions of L-Carnitine

L-Carnitine is a naturally occurring amino acid derivative, synthesized in the body from lysine (B10760008) and methionine, and is also obtained from dietary sources, particularly red meat.[1] Its primary and most well-understood function is its essential role in energy metabolism. L-Carnitine acts as a shuttle, transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[2][3] This process is critical for tissues with high energy demands, such as skeletal and cardiac muscle.[2][4] L-Carnitine L-Tartrate is a stabilized form of L-Carnitine that is commonly used in supplementation due to its enhanced bioavailability.[5]

Effects on Exercise Performance and Recovery

A significant body of research has focused on the effects of LCLT supplementation on exercise performance and recovery. The consensus from these studies is that LCLT can mitigate exercise-induced muscle damage, reduce muscle soreness, and improve recovery.[2][6]

Attenuation of Muscle Damage Markers

Supplementation with LCLT has been shown to significantly reduce the levels of key biomarkers associated with muscle damage. These include creatine (B1669601) kinase (CK), myoglobin, and malondialdehyde (MDA).[2][3][7]

Enhancement of Antioxidant Capacity

LCLT supplementation has been observed to bolster the body's antioxidant defenses. Studies have reported increased levels of superoxide (B77818) dismutase (SOD), a critical endogenous antioxidant enzyme, following LCLT intake.[2][6] This antioxidant activity helps to neutralize reactive oxygen species (ROS) generated during strenuous exercise, thereby reducing oxidative stress and cellular damage.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative findings from key clinical trials investigating the effects of L-Carnitine L-Tartrate supplementation on biomarkers of muscle damage, oxidative stress, and recovery.

Table 1: Effect of L-Carnitine L-Tartrate on Markers of Muscle Damage

| Biomarker | Study Population | Dosage | Duration | Results | p-value | Reference |

| Creatine Kinase (CK) | Healthy Men and Women | 3g/day LCLT | 5 weeks | Lower serum CK post-exercise challenge compared to placebo. | p = 0.016 | [2][6] |

| Creatine Kinase (CK) | Resistance-Trained Men | 2g/day L-carnitine | 3 weeks | Attenuated exercise-induced increase in CK. | p ≤ 0.05 | [3][7] |

| Myoglobin | Resistance-Trained Men | 2g/day L-carnitine | 3 weeks | Attenuated exercise-induced increase in myoglobin. | p ≤ 0.05 | [7] |

| Perceived Recovery and Soreness | Healthy Men and Women | 3g/day LCLT | 5 weeks | Improved perceived recovery and soreness compared to placebo. | p = 0.021 | [2][6] |

Table 2: Effect of L-Carnitine L-Tartrate on Markers of Oxidative Stress

| Biomarker | Study Population | Dosage | Duration | Results | p-value | Reference |

| Malondialdehyde (MDA) | Resistance-Trained Men | 2g/day L-carnitine | 3 weeks | Faster return to resting MDA values post-exercise. | p ≤ 0.05 | [3][7] |

| Malondialdehyde (MDA) | Patients with Coronary Artery Disease | 1000 mg/day L-carnitine | 12 weeks | Significant reduction in plasma MDA levels. | p = 0.02 | [8][9] |

| Malondialdehyde (MDA) | Patients with Age-Related Macular Degeneration | Not Specified | 3 months | Significant reduction in plasma MDA levels. | p < 0.001 | [10][11] |

| Superoxide Dismutase (SOD) | Healthy Men and Women | 3g/day LCLT | 5 weeks | Significantly increased serum SOD levels. | Not Specified | [2][6] |

| Superoxide Dismutase (SOD) | Patients with Coronary Artery Disease | 1000 mg/day L-carnitine | 12 weeks | Significant increase in SOD activity. | p < 0.01 | [8][9] |

Cellular Signaling Pathways Modulated by L-Carnitine

Recent research has begun to elucidate the molecular mechanisms through which L-Carnitine exerts its physiological effects, extending beyond its role in fatty acid transport. Key signaling pathways, including the IGF-1/PI3K/Akt/mTOR pathway and androgen receptor signaling, have been identified as targets of L-Carnitine modulation.

The IGF-1/PI3K/Akt/mTOR Signaling Pathway